molecular formula C14H11ClN4OS2 B12165490 N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12165490
M. Wt: 350.8 g/mol
InChI Key: WFIHAQGDPILQHE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a pyrimidine ring, and an ethylsulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through the condensation of a β-dicarbonyl compound with guanidine derivatives.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol.

    Coupling of the Benzothiazole and Pyrimidine Rings: The final step involves coupling the benzothiazole and pyrimidine rings through amide bond formation using appropriate coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(1,3-benzothiazol-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfanyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C14H11ClN4OS2

Molecular Weight

350.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClN4OS2/c1-2-21-13-16-7-8(15)11(18-13)12(20)19-14-17-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H,17,19,20)

InChI Key

WFIHAQGDPILQHE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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